![molecular formula C4H11NO7 B14470049 Acetic acid;ethane-1,2-diol;nitric acid CAS No. 65260-93-7](/img/structure/B14470049.png)
Acetic acid;ethane-1,2-diol;nitric acid
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Overview
Description
The compound “Acetic acid;ethane-1,2-diol;nitric acid” is a combination of three distinct chemicals: acetic acid, ethane-1,2-diol (commonly known as ethylene glycol), and nitric acid. Each of these chemicals has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Acetic Acid
Acetic acid is primarily produced through the methanol carbonylation process, where methanol and carbon monoxide react in the presence of a rhodium/iodine catalyst system at moderate temperatures and pressures . Another method involves the oxidation of ethanol or acetaldehyde.
Ethane-1,2-Diol
Ethane-1,2-diol is synthesized from ethylene oxide, which is produced from ethene. The ethylene oxide is then hydrated to form ethane-1,2-diol. This reaction can be catalyzed by acids or bases, but industrially, it is often carried out under neutral conditions or with a small amount of sulfuric acid as a catalyst .
Nitric Acid
Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water to form nitric acid .
Chemical Reactions Analysis
Acetic Acid
Acetic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to carbon dioxide and water.
Reduction: Can be reduced to ethanol.
Ethane-1,2-Diol
Ethane-1,2-diol participates in several reactions:
Oxidation: Can be oxidized to oxalic acid or carbon dioxide and water.
Esterification: Reacts with carboxylic acids to form esters.
Dehydration: Can be dehydrated to form acetaldehyde.
Nitric Acid
Nitric acid is a strong oxidizing agent and undergoes reactions such as:
Oxidation: Oxidizes metals and non-metals.
Nitration: Introduces nitro groups into organic compounds.
Decomposition: Decomposes to nitrogen dioxide, water, and oxygen.
Scientific Research Applications
Acetic Acid
Acetic acid is widely used in the production of vinyl acetate monomer, which is a precursor for polyvinyl acetate and polyvinyl alcohol. It is also used as a solvent and reagent in chemical synthesis .
Ethane-1,2-Diol
Ethane-1,2-diol is primarily used as an antifreeze and coolant in automotive applications. It is also a key raw material in the production of polyester fibers and resins .
Nitric Acid
Nitric acid is essential in the production of fertilizers, particularly ammonium nitrate. It is also used in the manufacture of explosives, dyes, and pharmaceuticals .
Mechanism of Action
Acetic Acid
Acetic acid acts as a weak acid, donating protons (H⁺) in aqueous solutions. It can also act as a nucleophile in esterification reactions.
Ethane-1,2-Diol
Ethane-1,2-diol functions as a diol, participating in hydrogen bonding and acting as a nucleophile in various chemical reactions.
Nitric Acid
Nitric acid acts as a strong oxidizing agent, accepting electrons from other substances and introducing nitro groups into organic molecules.
Comparison with Similar Compounds
Acetic Acid
Similar compounds include formic acid and propionic acid. Acetic acid is unique due to its widespread use in the production of vinyl acetate monomer and its role as a solvent.
Ethane-1,2-Diol
Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique due to its extensive use as an antifreeze and its role in polyester production .
Nitric Acid
Similar compounds include sulfuric acid and hydrochloric acid. Nitric acid is unique due to its strong oxidizing properties and its use in nitration reactions.
Properties
CAS No. |
65260-93-7 |
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Molecular Formula |
C4H11NO7 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
acetic acid;ethane-1,2-diol;nitric acid |
InChI |
InChI=1S/C2H4O2.C2H6O2.HNO3/c1-2(3)4;3-1-2-4;2-1(3)4/h1H3,(H,3,4);3-4H,1-2H2;(H,2,3,4) |
InChI Key |
QETJLNXJXIDPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CO)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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